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Compound of Interest

Compound Name: Lantanilic acid

Cat. No.: B3427613 Get Quote

A Note on "Lantanilic Acid": Initial searches for "Lantanilic acid" did not yield sufficient

information regarding its use in various assay formats to create a meaningful comparison

guide. It is likely that this was a misspelling of "Lanthanide," a term central to a widely used and

powerful class of assay technologies in life sciences and drug discovery. This guide therefore

focuses on the performance of Lanthanide-based assays.

Lanthanide-based assays offer significant advantages over conventional fluorescence assays,

primarily due to the unique photophysical properties of lanthanide ions like Europium (Eu³⁺),

Terbium (Tb³⁺), and Samarium (Sm³⁺). These include long fluorescence lifetimes, large Stokes

shifts, and narrow emission peaks, which allow for time-resolved fluorescence (TRF) detection.

[1][2] This methodology effectively minimizes background fluorescence from biological samples

and test compounds, leading to a superior signal-to-noise ratio and enhanced sensitivity.[1][3]

This guide provides a comparative overview of three prominent lanthanide-based assay

formats:

Time-Resolved Fluorescence (TRF): A general detection method that can be applied to

various assay designs.

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®): A highly sensitive,

heterogeneous (wash-based) immunoassay format.[4]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A homogeneous (no-wash)

assay format ideal for studying molecular interactions.[5]
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These technologies are instrumental in high-throughput screening (HTS) and various research

applications, from quantifying biomarkers to studying protein-protein interactions.[6][7]

Performance Comparison of Lanthanide-Based
Assay Formats
The choice of assay format depends on the specific application, requirements for throughput,

sensitivity, and the nature of the biological question being addressed. The following table

summarizes key performance metrics for TRF (as applied in DELFIA®) and TR-FRET assays.
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Performance Metric
DELFIA®
(Heterogeneous
TRF)

TR-FRET
(Homogeneous)

Alternative
Formats (e.g., FP,
AlphaScreen®)

Principle

Time-resolved

fluorescence of a

lanthanide released

from an immune

complex into an

enhancement

solution.[4]

Time-resolved

fluorescence

resonance energy

transfer between a

lanthanide donor and

a suitable acceptor.[5]

Varies (e.g., change in

light polarization for

FP; singlet oxygen

transfer for

AlphaScreen®).

Sensitivity (LOD)
Very high (low ng/L to

pg/mL range).[1]

High (nanomolar to

picomolar range).[8]

Moderate to high,

application

dependent.

Dynamic Range Wide.[9]

Moderate to wide, can

be influenced by

reagent

concentrations.[10]

Generally narrower

than lanthanide-based

assays.

Assay Format

Heterogeneous

(requires wash steps).

[11]

Homogeneous (no-

wash, mix-and-read).

[12]

Typically

homogeneous.

Throughput
Moderate, limited by

wash steps.

High, suitable for HTS

and uHTS.[6][8]
High.

Z'-Factor Generally > 0.5.

Excellent, often > 0.7,

indicating robust HTS

performance.[8]

Variable, can be

excellent.

Assay Time

Longer due to multiple

incubation and wash

steps.[10]

Short, typically a

single incubation step.

[12]

Short.

Compound

Interference

Low, as unbound

compounds are

washed away.

Low, due to time-

resolved detection

and ratiometric

measurement.[8]

Can be higher (e.g.,

colored or fluorescent

compounds).
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Reagent Consumption

Can be higher due to

wash steps and

coating requirements.

Lower, and amenable

to miniaturization.[8]

[10]

Generally low.

Typical Applications

Immunoassays

(ELISA-like),

biomarker

quantification.[9]

Protein-protein

interactions, kinase

assays, receptor-

ligand binding.[5][13]

Binding assays,

enzymatic assays.

Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below

are generalized protocols for DELFIA® and TR-FRET assays.

Dissociation-Enhanced Lanthanide Fluorescent
Immunoassay (DELFIA®) Protocol
This protocol describes a typical sandwich immunoassay format using a europium-labeled

detection antibody.

1. Reagent Preparation:

Coating Buffer: 0.2 M sodium phosphate buffer, pH 6.8.

Wash Buffer: DELFIA® Wash Concentrate diluted 25-fold with distilled water.

Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.8, 0.9% NaCl, 0.05%

Tween-20, 20 µM EDTA).

Enhancement Solution: DELFIA® Enhancement Solution.

Antibodies: Capture antibody and Europium-labeled detection antibody.

Standard/Sample: Prepare serial dilutions of the standard and samples in Assay Buffer.

2. Plate Coating:

Dilute the capture antibody to 10 µg/mL in Coating Buffer.
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Add 100 µL of the antibody solution to each well of a 96-well microplate.

Incubate for 20 hours at room temperature.

Wash the wells 2-3 times with Wash Buffer.

3. Blocking (Saturation):

Add 200-250 µL of a saturation buffer (e.g., Coating Buffer with 6% trehalose and 0.1% BSA)

to each well.

Incubate for 2 hours at room temperature.

Wash the wells 4-6 times with Wash Buffer.

4. Sample and Antibody Incubation:

Add 50 µL of standards or samples to the appropriate wells.

Add 50 µL of the Eu-labeled detection antibody (e.g., 100 ng/well).

Incubate for 2 hours at room temperature with slow shaking.[11]

Wash the wells 4-6 times with Wash Buffer.[11]

5. Signal Development and Measurement:

Add 200 µL of DELFIA® Enhancement Solution to each well.[11]

Incubate for 15-30 minutes at room temperature with shaking to allow for the dissociation of

Eu³⁺ ions and the formation of a new, highly fluorescent chelate.[4][11]

Measure the time-resolved fluorescence using a suitable plate reader. Standard settings for

Europium are an excitation wavelength of 320-340 nm and an emission wavelength of 615

nm, with a delay of 400 µs and a counting time of 400 µs.[4]

Time-Resolved Förster Resonance Energy Transfer (TR-
FRET) Protocol
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This protocol outlines a general procedure for a protein-protein interaction assay.

1. Reagent Preparation:

Assay Buffer: A suitable buffer for the biological system (e.g., phosphate or Tris-based buffer

with appropriate salt and detergent concentrations).

Donor Molecule: A protein of interest labeled with a lanthanide chelate (e.g., Terbium or

Europium cryptate). This can be a directly labeled protein or an antibody-based labeling

system (e.g., anti-tag antibody labeled with the donor).

Acceptor Molecule: The interacting partner labeled with a suitable acceptor fluorophore (e.g.,

d2, XL665, or a fluorescent protein).

Ligand/Inhibitor: The compound to be tested, prepared in a dilution series.

2. Assay Procedure (384-well format):

Dispense a small volume (e.g., 5 µL) of the ligand/inhibitor at various concentrations into the

wells of a low-volume microplate.

Add the donor-labeled protein (e.g., 5 µL of a 2X solution).

Add the acceptor-labeled protein (e.g., 5 µL of a 2X solution).

The final assay volume is typically 15-20 µL.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes to several

hours) to allow the interaction to reach equilibrium. The signal is generally stable for many

hours.[14]

3. Signal Measurement:

Measure the fluorescence at two wavelengths on a TR-FRET compatible plate reader:

The donor emission wavelength (e.g., 615-620 nm for Europium).

The acceptor emission wavelength (sensitized emission, e.g., 665 nm).
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The reader uses a pulsed light source (e.g., flash lamp or laser at ~337 nm) and incorporates

a time delay (typically 50-150 µs) before measurement to eliminate short-lived background

fluorescence.[8][12]

4. Data Analysis:

The primary result is a ratiometric measurement: (Acceptor Emission / Donor Emission) *

10,000.[8]

This ratio corrects for variations in liquid volume and compound interference, leading to low

inter-well variation.[8][10]

Plot the ratiometric signal against the ligand/inhibitor concentration to determine IC₅₀ or EC₅₀

values.

Visualizing the Workflows
The following diagrams illustrate the fundamental principles and workflows of DELFIA® and

TR-FRET assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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